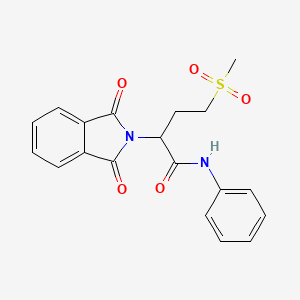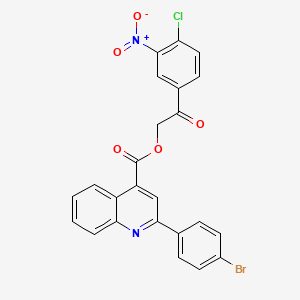![molecular formula C18H22N2O2 B10878953 Furan-2-yl[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B10878953.png)
Furan-2-yl[4-(3-phenylpropyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-FURYL[4-(3-PHENYLPROPYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of N-arylpiperazines This compound is characterized by the presence of a furan ring, a piperazine ring, and a phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FURYL[4-(3-PHENYLPROPYL)PIPERAZINO]METHANONE typically involves the reaction of furyl (-1-piperazinyl)methanone with different aralkyl halides. The reaction is carried out in N,N-dimethylformamide (DMF) and lithium hydride as a base. The process involves multiple steps, including the formation of intermediates and their subsequent conversion to the final product .
Industrial Production Methods
While specific industrial production methods for 2-FURYL[4-(3-PHENYLPROPYL)PIPERAZINO]METHANONE are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-FURYL[4-(3-PHENYLPROPYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, alcohol derivatives, and various substituted piperazines .
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-FURYL[4-(3-PHENYLPROPYL)PIPERAZINO]METHANONE involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth. The compound targets specific proteins and enzymes within the bacterial cells, interfering with their normal functions and ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
2-FURYL[4-(1H-INDOL-4-YL)PIPERAZINO]METHANONE: This compound also contains a furan and piperazine ring but has an indole group instead of a phenylpropyl group.
2-FURYL[4-(4-METHYLPHENYL)PIPERAZINO]METHANONE: Similar structure with a methylphenyl group instead of a phenylpropyl group.
Uniqueness
2-FURYL[4-(3-PHENYLPROPYL)PIPERAZINO]METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenylpropyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and increasing its antibacterial efficacy .
Properties
Molecular Formula |
C18H22N2O2 |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
furan-2-yl-[4-(3-phenylpropyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H22N2O2/c21-18(17-9-5-15-22-17)20-13-11-19(12-14-20)10-4-8-16-6-2-1-3-7-16/h1-3,5-7,9,15H,4,8,10-14H2 |
InChI Key |
GGHWLRIOGLYBBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B10878870.png)
![N-(4-acetylphenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10878874.png)
![(4Z)-2-(4-fluorophenyl)-5-propyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10878877.png)
![Valine, N-[2-[(4-methoxybenzoyl)amino]benzoyl]-, 2-[2-(2-benzothiazolylthio)acetyl]hydrazide](/img/structure/B10878885.png)
![7-[(E)-(4-bromophenyl)diazenyl]-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B10878896.png)
![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)propanamide](/img/structure/B10878904.png)
![N-(5-chloropyridin-2-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B10878915.png)

![(Z)-ethyl 2-(5-bromo-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10878922.png)
![N-[4-(2-azepan-1-yl-4,5-dicyanophenoxy)phenyl]acetamide](/img/structure/B10878930.png)

![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-(phenylamino)benzoate](/img/structure/B10878935.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B10878937.png)
